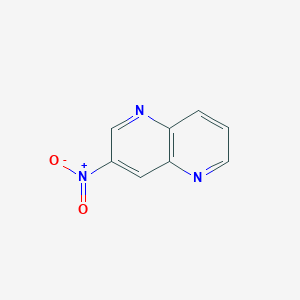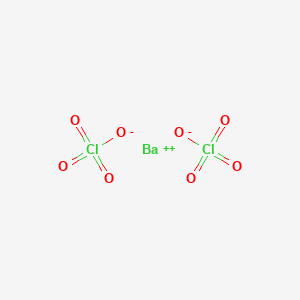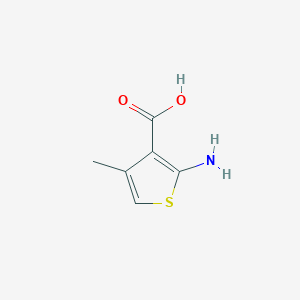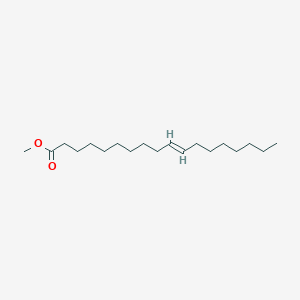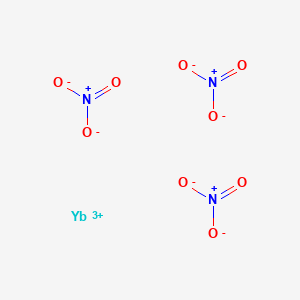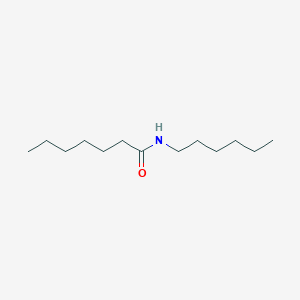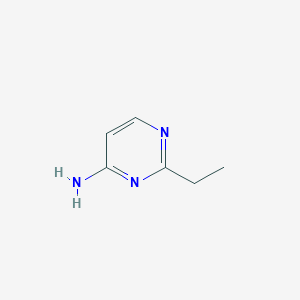
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
描述
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
科学研究应用
Chemistry
In chemistry, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its derivatives are studied for their potential as catalysts and ligands in various chemical reactions.
Biology
In biological research, benzoxazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, compounds related to this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers. This compound may find applications in these areas due to its chemical properties.
作用机制
The mechanism of action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, known for its diverse biological activities.
2-Aminobenzoxazole: A derivative with an amino group, used in medicinal chemistry.
2-Methylbenzoxazole: A methyl-substituted derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzoxazole derivatives.
属性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIUXGVYFVAGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353168 | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-49-6 | |
| Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q1: What insights does the crystal structure provide about the molecule's potential for intermolecular interactions?
A1: The research highlights that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid molecules form chains in the crystal structure due to moderately strong O-H...O hydrogen bonds []. This hydrogen bonding occurs between the oxygen atom in the carboxylic acid group of one molecule and the hydrogen atom of the hydroxyl group in an adjacent molecule. The oxygen atom acting as the hydrogen bond acceptor shows clear polarization. Furthermore, the charge separation arising from these hydrogen bonds contributes to stacking interactions between neighboring chains with antiparallel dipole moments. This stacking occurs perpendicular to the direction of the chain. These findings suggest that this compound has the potential for significant intermolecular interactions, which could influence its physical properties and biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


